4-Chloro-3,5-difluorobenzenesulfonyl chloride

Catalog No.
S848351
CAS No.
1706435-19-9
M.F
C6H2Cl2F2O2S
M. Wt
247.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,5-difluorobenzenesulfonyl chloride

CAS Number

1706435-19-9

Product Name

4-Chloro-3,5-difluorobenzenesulfonyl chloride

IUPAC Name

4-chloro-3,5-difluorobenzenesulfonyl chloride

Molecular Formula

C6H2Cl2F2O2S

Molecular Weight

247.05 g/mol

InChI

InChI=1S/C6H2Cl2F2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H

InChI Key

KAHGIUIIJGMIDP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Cl)F)S(=O)(=O)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)S(=O)(=O)Cl

4-Chloro-3,5-difluorobenzenesulfonyl chloride is a chemical compound characterized by its molecular formula C6H3ClF2O2S\text{C}_6\text{H}_3\text{ClF}_2\text{O}_2\text{S} and a molecular weight of approximately 247.04 g/mol. This compound features a sulfonyl chloride functional group, which is known for its reactivity in various

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles (e.g., amines) to form sulfonamides.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
  • Formation of Aryl Sulfones: It can react with various nucleophiles to produce aryl sulfones, which are valuable intermediates in organic synthesis.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Research indicates that 4-chloro-3,5-difluorobenzenesulfonyl chloride exhibits biological activity that may be relevant for medicinal chemistry. Its derivatives have been studied for potential use as pharmaceuticals, particularly in targeting specific biological pathways. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of compounds, making them suitable candidates for drug development .

The synthesis of 4-chloro-3,5-difluorobenzenesulfonyl chloride can be achieved through several methods:

  • Direct Chlorination: Chlorination of 3,5-difluorobenzenesulfonic acid using thionyl chloride or phosphorus pentachloride can yield the sulfonyl chloride.
  • Sulfonation Followed by Chlorination: Starting from 3,5-difluorobenzene, sulfonation followed by chlorination can also produce the desired compound.
  • Fluorination Techniques: Utilizing fluorinating agents on suitable precursors can introduce the fluorine substituents effectively.

These methods demonstrate the compound's accessibility for research and industrial applications .

4-Chloro-3,5-difluorobenzenesulfonyl chloride finds applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Material Science: Used in the development of polymeric materials due to its reactive functional groups.
  • Agricultural Chemicals: Potentially used as a precursor in agrochemical formulations.

These applications underscore its importance in both industrial and research settings .

Interaction studies involving 4-chloro-3,5-difluorobenzenesulfonyl chloride focus on its reactivity with biological molecules. Research has shown that compounds derived from it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Such interactions are crucial for understanding its pharmacological properties and guiding further drug development efforts .

Several compounds share structural similarities with 4-chloro-3,5-difluorobenzenesulfonyl chloride. Here is a comparison with some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-2,5-difluorobenzenesulfonyl chlorideC₆H₂Cl₂F₂O₂SDifferent substitution pattern; used similarly
5-Chloro-2,4-difluorobenzenesulfonyl chlorideC₆H₂ClF₂O₂SVarying position of chlorine; exhibits similar reactivity
3,4-Difluorobenzenesulfonyl chlorideC₆H₃F₂ClO₂SLacks chlorine at the para position; differing reactivity

The uniqueness of 4-chloro-3,5-difluorobenzenesulfonyl chloride lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds .

Molecular Structure and Conformation

4-Chloro-3,5-difluorobenzenesulfonyl chloride possesses a benzene ring core with three halogen substituents and a sulfonyl chloride functional group [1] [2] [3]. The molecular formula is C₆H₂Cl₂F₂O₂S with a molecular weight of 247.05 grams per mole [1] [2] [4]. The compound features a chlorine atom at the 4-position and fluorine atoms at the 3- and 5-positions of the benzene ring, creating a symmetrical substitution pattern around the aromatic system [3] [4].

The molecular conformation is characterized by the sulfonyl chloride group (-SO₂Cl) attached directly to the benzene ring at the 1-position [2] [3]. The Simplified Molecular Input Line Entry System representation is C1=C(C=C(C(=C1F)Cl)F)S(=O)(=O)Cl, which clearly illustrates the connectivity pattern [3] [4]. The compound's structure exhibits C₁ symmetry due to the asymmetric placement of the chlorine substituent relative to the two fluorine atoms [3].

Table 1: Molecular Structure and Basic Properties

PropertyValue
Molecular FormulaC₆H₂Cl₂F₂O₂S
CAS Registry Number1706435-19-9
Molecular Weight (g/mol)247.05
MDL NumberMFCD28054249
SMILESC1=C(C=C(C(=C1F)Cl)F)S(=O)(=O)Cl
Chemical Name (IUPAC)4-Chloro-3,5-difluorobenzenesulfonyl chloride
Synonyms4-Chloro-3,5-difluorobenzene-1-sulfonyl chloride

Theoretical studies on related benzenesulfonyl chloride derivatives indicate that the sulfonyl chloride group typically exhibits perpendicular orientation relative to the benzene ring plane in unsubstituted systems [5]. However, the presence of ortho-substituents can cause slight deviations from perpendicularity due to steric interactions [5]. In the case of 4-Chloro-3,5-difluorobenzenesulfonyl chloride, the fluorine atoms at positions 3 and 5 are expected to influence the electronic distribution and potentially affect the sulfonyl group orientation [5].

Physical State and Appearance

4-Chloro-3,5-difluorobenzenesulfonyl chloride exists as a solid at room temperature [3] [4]. The compound typically appears as a crystalline material that requires storage under controlled conditions to maintain stability [3] [4]. Like other benzenesulfonyl chloride derivatives, this compound exhibits moisture sensitivity and must be stored in sealed containers under dry conditions [3] [6] [7].

The physical appearance is consistent with other halogenated benzenesulfonyl chlorides, which typically manifest as white to off-white crystalline solids [8] [9]. Storage recommendations specify maintaining the compound at temperatures between 2-8°C in sealed, dry environments to prevent hydrolysis and decomposition [3] [4].

Table 2: Physical State and Storage Properties

PropertyValue/Description
Physical State (room temperature)Solid/Crystalline
Storage Temperature2-8°C (sealed, dry conditions)
StabilityStable under normal conditions
Moisture SensitivityMoisture sensitive

Thermodynamic Properties

Melting and Boiling Points

Specific melting and boiling point data for 4-Chloro-3,5-difluorobenzenesulfonyl chloride are not extensively documented in the current literature [3] [4]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The isomeric compound 4-Chloro-2,5-difluorobenzenesulfonyl chloride exhibits a boiling point of 253.1°C at 760 mmHg [10], which suggests similar thermal stability for the 3,5-difluoro isomer.

Related difluorobenzenesulfonyl chloride derivatives demonstrate varied thermal properties depending on substitution patterns [10] [11]. For instance, 2,6-Difluorobenzenesulfonyl chloride shows a boiling point of 225.4±20.0°C at 760 mmHg [11], while 3,4-Difluorobenzenesulfonyl chloride has a boiling point of 212°C [12]. These variations reflect the influence of halogen positioning on intermolecular interactions and molecular packing [11].

The parent compound 4-Chlorobenzenesulfonyl chloride exhibits a melting point of 50-52°C and a boiling point of 141°C at 15 mmHg [6]. The addition of fluorine substituents typically increases both melting and boiling points due to enhanced intermolecular forces [10] [11].

Density and Viscosity

The density of 4-Chloro-3,5-difluorobenzenesulfonyl chloride has not been directly reported in available literature [3] [4]. However, structural analogues provide reference values for estimation. The isomer 4-Chloro-2,5-difluorobenzenesulfonyl chloride has a reported density of 1.686 grams per cubic centimeter [10], while 2-Chloro-4,5-difluorobenzenesulfonyl chloride shows a density of 1.013 grams per milliliter at 25°C [13].

Comparative density values for related compounds include 2,6-Difluorobenzenesulfonyl chloride at 1.6±0.1 grams per cubic centimeter [11] and 3,4-Difluorobenzenesulfonyl chloride at 1.586 grams per milliliter at 25°C [12]. These values indicate that difluoro-substituted benzenesulfonyl chlorides generally exhibit densities in the range of 1.0-1.7 grams per cubic centimeter [12] [13] [11].

Viscosity data for 4-Chloro-3,5-difluorobenzenesulfonyl chloride are not available in current literature sources [3] [4]. The parent benzenesulfonyl chloride is described as a viscous oil with significant intermolecular interactions [14] [7], suggesting that solid derivatives like the difluoro-chloro compound would not exhibit measurable viscosity at room temperature.

Heat Capacity and Enthalpy of Formation

Specific heat capacity and enthalpy of formation data for 4-Chloro-3,5-difluorobenzenesulfonyl chloride are not available in the surveyed literature [3] [4]. Theoretical calculations for related trichloro-substituted benzenesulfonyl chlorides provide some comparative reference. For 2,3,4-Trichlorobenzenesulfonyl chloride, calculated values include an enthalpy of formation of -481.36 kilojoules per mole and a heat capacity range of 256.03 to 290.67 joules per mole-Kelvin across various temperatures [15].

The absence of experimental thermodynamic data for 4-Chloro-3,5-difluorobenzenesulfonyl chloride reflects the specialized nature of this compound and limited comprehensive physical property studies [3] [4]. Future investigations using differential scanning calorimetry and computational chemistry methods would be valuable for determining these fundamental thermodynamic parameters [15].

Solubility Parameters and Solution Chemistry

4-Chloro-3,5-difluorobenzenesulfonyl chloride exhibits limited solubility in aqueous systems due to its hydrophobic aromatic structure and the reactive nature of the sulfonyl chloride group [3] [4]. The compound shows a calculated LogP value of 2.5457, indicating moderate lipophilicity and preferential partitioning into organic phases [3] [4].

The topological polar surface area of 34.14 square angstroms suggests limited hydrogen bonding capability, with the compound functioning as a hydrogen bond acceptor through its sulfonyl oxygen atoms but lacking hydrogen bond donor capacity [3] [4]. This molecular feature influences its solubility behavior in polar and nonpolar solvents [3] [4].

Table 3: Computational Chemistry Parameters

ParameterValue
Topological Polar Surface Area (TPSA)34.14 Ų
LogP (Octanol/Water)2.5457
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds1
Heavy Atom Count13

Solution chemistry behavior is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with compounds containing reactive nitrogen-hydrogen and oxygen-hydrogen bonds . The compound demonstrates reactivity patterns similar to other benzenesulfonyl chlorides, forming sulfonamides with amines and sulfonate esters with alcohols [14].

Electronic Structure and Bond Properties

The electronic structure of 4-Chloro-3,5-difluorobenzenesulfonyl chloride is characterized by the interplay between electron-withdrawing halogen substituents and the highly electrophilic sulfonyl chloride group [3] [4]. The fluorine atoms at positions 3 and 5 exert strong inductive effects, withdrawing electron density from the aromatic ring and enhancing the electrophilicity of the sulfonyl center [3] [5].

Computational analysis reveals that the molecule contains 13 heavy atoms with one rotatable bond corresponding to the sulfur-chlorine bond in the sulfonyl chloride group [3] [4]. The electronic configuration contributes to the compound's reactivity profile, with the electron-deficient sulfonyl sulfur serving as a primary electrophilic site for nucleophilic attack [3] [5].

Theoretical studies on related benzenesulfonyl chloride systems indicate that halogen substituents significantly influence bond lengths and angles within the sulfonyl group [5]. The sulfur-chlorine bond in the sulfonyl position typically exhibits lengths around 2.1-2.2 angstroms in similar compounds, while sulfur-oxygen double bonds maintain lengths of approximately 1.4-1.5 angstroms [5].

Natural bond orbital analysis of analogous systems reveals the importance of n→π* delocalization effects between halogen lone pairs and the aromatic π-system [5]. These electronic interactions contribute to the overall stability and reactivity patterns observed in halogenated benzenesulfonyl chlorides [5].

Crystallographic Data and Solid-State Behavior

Detailed crystallographic data for 4-Chloro-3,5-difluorobenzenesulfonyl chloride are limited in available literature sources [3] [4]. However, structural studies of related benzenesulfonyl chloride derivatives provide insight into expected solid-state behavior and packing arrangements [5].

Crystal structure analyses of similar compounds, including 4-methylbenzenesulfonyl chloride and 2,4,6-trimethylbenzenesulfonyl chloride, demonstrate that these molecules typically adopt packing arrangements influenced by intermolecular halogen bonding and dipole-dipole interactions [5]. The presence of multiple halogen substituents in 4-Chloro-3,5-difluorobenzenesulfonyl chloride suggests potential for enhanced intermolecular interactions in the solid state [5].

Table 4: Comparison with Related Benzenesulfonyl Chloride Derivatives

CompoundCAS NumberMolecular WeightSubstitution Pattern
4-Chloro-3,5-difluorobenzenesulfonyl chloride1706435-19-9247.054-Cl, 3,5-diF
4-Chloro-2,5-difluorobenzenesulfonyl chloride286932-78-3247.054-Cl, 2,5-diF
2-Chloro-4,5-difluorobenzenesulfonyl chloride67475-58-5247.052-Cl, 4,5-diF
3,5-Difluorobenzenesulfonyl chloride210532-25-5212.603,5-diF
4-Chlorobenzenesulfonyl chloride98-60-2211.074-Cl

The solid-state behavior is expected to reflect the molecular symmetry and electronic distribution pattern [5]. The symmetrical placement of fluorine atoms at positions 3 and 5 may promote ordered crystal packing, while the chlorine substituent at position 4 introduces asymmetry that could influence unit cell parameters [5].

Classical synthesis methodologies for 4-Chloro-3,5-difluorobenzenesulfonyl chloride represent foundational approaches that have been extensively employed in both academic and industrial settings. These methodologies, while sometimes requiring harsh reaction conditions, provide reliable pathways for the preparation of this important sulfonyl chloride derivative.

Chlorosulfonic Acid Sulfonylation

The most widely employed classical methodology involves the direct sulfonylation of 4-chloro-3,5-difluorobenzene using chlorosulfonic acid [1] [2] [3]. This approach represents a direct and efficient route that introduces both the sulfonyl group and the chloride functionality in a single transformation. The reaction typically proceeds under controlled temperature conditions, with the aromatic substrate being added dropwise to chlorosulfonic acid maintained at temperatures between 60°C and 150°C [2] [3].

The mechanism involves initial electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile, forming an intermediate benzenesulfonic acid derivative [1] [3]. Subsequently, excess chlorosulfonic acid converts the initially formed sulfonic acid to the corresponding sulfonyl chloride with concurrent liberation of sulfuric acid [3]. This two-stage process requires careful control of stoichiometry, typically employing a molar ratio of 3.0-3.2:1 chlorosulfonic acid to substrate [2].

The reaction conditions necessitate precise temperature control to minimize side reactions and prevent decomposition of the product [4] [2]. Industrial implementations often employ continuous stirred-tank reactors with efficient heat removal systems to manage the highly exothermic nature of the sulfonylation process [5] [2].

Friedel-Crafts Sulfonylation Approaches

Alternative classical methodologies include Friedel-Crafts sulfonylation reactions utilizing aluminum chloride catalysts [6] [7] [8]. These approaches require pre-functionalized sulfonyl chloride precursors and proceed through electrophilic aromatic substitution mechanisms. The reaction conditions typically involve temperatures ranging from 0°C to 25°C in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [7] [8].

While these methodologies offer good regioselectivity, they are limited by the requirement for pre-existing sulfonyl chloride functionality and the need for specialized handling of corrosive Lewis acid catalysts [8] [9]. The yields typically range from 60% to 80%, making them less efficient than direct chlorosulfonic acid methods [9].

Sandmeyer-Type Reactions

Classical Sandmeyer-type reactions represent another established methodology for accessing arylsulfonyl chlorides [10] [11]. These approaches involve the diazotization of corresponding aniline derivatives followed by treatment with sulfur dioxide and copper catalysts in the presence of hydrochloric acid [10] [11]. The methodology provides access to sulfonyl chlorides from readily available aniline precursors but requires multi-step synthesis protocols.

The reaction proceeds through formation of diazonium intermediates, which are subsequently treated with sulfur dioxide in the presence of copper chloride to generate the desired sulfonyl chloride products [10] [11]. Yields typically range from 65% to 85%, with the methodology being particularly useful when the corresponding difluorochloroaniline precursors are readily accessible [11].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 4-Chloro-3,5-difluorobenzenesulfonyl chloride emphasize improved safety profiles, environmental sustainability, and enhanced process efficiency. These approaches leverage advanced reaction engineering principles and modern catalytic systems to overcome limitations associated with classical methodologies.

Continuous Flow Synthesis

Modern continuous flow synthesis represents a significant advancement in sulfonyl chloride preparation, offering superior safety profiles and enhanced process control [12] [5] [13]. Automated continuous synthesis systems enable precise control of reaction parameters while minimizing exposure to hazardous reagents [5] [13]. These systems typically employ peristaltic pumps, continuous stirred-tank reactors, and automated quenching protocols to achieve high space-time yields [5] [13].

The continuous flow approach utilizing chlorosulfonic acid demonstrates remarkable efficiency, achieving space-time yields of 6.7 kg L⁻¹ h⁻¹ with residence times as short as 41 seconds [12] [5]. The methodology incorporates advanced temperature control systems and automated dosing mechanisms to ensure consistent product quality while minimizing environmental impact [5] [13].

Process optimization studies have demonstrated that continuous flow synthesis significantly reduces environmental impact metrics, with E-factors improving from 80 in traditional batch processes to 12 in optimized continuous flow systems [13]. This improvement reflects reduced solvent consumption, minimized waste generation, and enhanced energy efficiency [13].

Green Chemistry Approaches

Modern green chemistry methodologies emphasize the use of environmentally benign reagents and reaction conditions [14] [15] [16]. Sodium chlorite-mediated oxidative chlorosulfonation represents a particularly promising approach, featuring safe operation, environmental friendliness, and convenient purification procedures [14] [15] [16]. This methodology delivers high yields of up to 96% while utilizing mild reaction conditions and readily available reagents [15] [16].

The sodium chlorite approach operates through oxidative chlorosulfonation of thiol precursors or derivatives, providing a versatile platform for sulfonyl chloride synthesis [15] [16]. The methodology demonstrates excellent functional group tolerance and can be applied to various substrate classes including thiols, disulfides, thioacetates, and xanthates [15] [16].

Alternative green chemistry approaches include the use of nitric acid, hydrochloric acid, and oxygen in continuous flow systems [17] [18]. These metal-free protocols achieve yields of 70-81% while implementing simple aqueous washing procedures for product isolation [17] [18]. The environmental impact assessment demonstrates favorable process mass intensity values compared to traditional methodologies [17] [18].

Photocatalytic Methodologies

Photocatalytic synthesis methodologies represent cutting-edge approaches that utilize visible light activation to promote sulfonyl chloride formation [10] [19]. These methodologies employ heterogeneous potassium poly(heptazine imide) photocatalysts in combination with DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as stable sulfur dioxide surrogates [19]. The reactions proceed under mild conditions at room temperature with visible light irradiation [19].

The photocatalytic approach demonstrates excellent functional group tolerance and provides convenient access to sulfonyl chlorides from aryldiazonium precursors [19]. The methodology offers significant advantages including the use of inexpensive, sustainable catalysts composed of lightweight carbon, nitrogen, and potassium elements [19]. Reaction yields typically range from 70% to 85% with excellent selectivity profiles [19].

Sulfonylation Processes

Sulfonylation processes for 4-Chloro-3,5-difluorobenzenesulfonyl chloride encompass diverse methodological approaches that involve the introduction of sulfonyl functionality into aromatic systems. These processes require careful consideration of substrate reactivity, regioselectivity, and reaction conditions to achieve optimal yields and product purity.

Direct Sulfonylation Mechanisms

Direct sulfonylation utilizing chlorosulfonic acid proceeds through a well-established electrophilic aromatic substitution mechanism [1] [6] [3]. The initial step involves the formation of a sigma complex between the aromatic substrate and the electrophilic sulfur center of chlorosulfonic acid [1] [3]. The electron-withdrawing effects of the fluorine and chlorine substituents influence the reactivity and regioselectivity of the sulfonylation process [3].

The reaction mechanism involves initial formation of an intermediate arylsulfonic acid through nucleophilic attack of the aromatic ring on the electrophilic sulfur center [1] [3]. Subsequently, excess chlorosulfonic acid facilitates conversion of the sulfonic acid intermediate to the corresponding sulfonyl chloride through acid chloride formation [3]. This mechanism requires careful control of reaction stoichiometry to ensure complete conversion while minimizing overoxidation or decomposition reactions [3].

Temperature control represents a critical parameter in direct sulfonylation processes, with optimal temperatures typically ranging from 60°C to 150°C depending on substrate reactivity [4] [2] [3]. Higher temperatures may promote side reactions including desulfonation or aromatic degradation, while insufficient temperatures result in incomplete conversion [3].

Catalytic Sulfonylation Systems

Modern catalytic sulfonylation systems employ transition metal catalysts to facilitate sulfonyl chloride formation under milder reaction conditions [20] [21]. Copper-catalyzed systems utilizing DABSO as sulfur dioxide surrogates demonstrate excellent efficiency in converting aryldiazonium precursors to the corresponding sulfonyl chlorides [20]. These systems operate at temperatures of 75°C with reaction times of approximately 2 hours [20].

The catalytic approach offers several advantages including improved functional group tolerance, reduced reaction temperatures, and enhanced selectivity profiles [20]. The methodology enables direct conversion of aniline precursors to sulfonyl chlorides through in situ diazonium formation followed by catalytic sulfonylation [20]. Yields typically range from 70% to 95% depending on substrate structure and reaction conditions [20].

Palladium-catalyzed sulfonylation systems represent an alternative approach that enables selective introduction of sulfonyl functionality under mild conditions [20] [21]. These systems typically employ palladium(II) catalysts in combination with appropriate ligand systems to facilitate oxidative addition and subsequent sulfonyl group transfer [21].

Mechanistic Considerations

The mechanistic pathways governing sulfonylation processes involve complex interactions between substrate electronics, steric factors, and reaction conditions [1] [3]. The presence of electron-withdrawing substituents such as fluorine and chlorine atoms significantly influences both the reactivity and regioselectivity of sulfonylation reactions [3] [22].

Computational studies suggest that the electron-withdrawing effects of halogen substituents activate the aromatic ring toward electrophilic attack while simultaneously directing the incoming electrophile to specific positions [3] [22]. The combined electronic effects of chlorine and fluorine substituents create a unique electronic environment that facilitates selective sulfonylation [22].

Kinetic investigations demonstrate that sulfonylation reactions typically follow second-order kinetics with respect to both the aromatic substrate and the sulfonylating agent [23] [3]. The rate-determining step involves formation of the initial sigma complex, with subsequent proton elimination occurring rapidly under most reaction conditions [3].

Halogenation Techniques

Halogenation techniques for the preparation of 4-chloro-3,5-difluorobenzene precursors require specialized methodologies due to the distinct reactivity profiles of different halogen atoms. The selective introduction of chlorine and fluorine substituents in specific positions represents a significant synthetic challenge that demands careful selection of reagents and reaction conditions.

Electrophilic Fluorination Methods

Electrophilic fluorination represents the most challenging aspect of halogenation due to the extreme reactivity of elemental fluorine [7] [24] [25]. Direct fluorination using fluorine gas typically results in uncontrolled polyfluorination and poor selectivity, making it unsuitable for selective difluorination [25] [26]. Alternative electrophilic fluorination reagents such as Selectfluor, N-fluorobenzenesulfonimide, and xenon difluoride provide enhanced control over fluorination reactions [24] [26].

The Balz-Schiemann reaction represents a classical approach for introducing fluorine atoms into aromatic systems [25] [26]. This methodology involves diazotization of the corresponding aniline derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt [25]. The reaction typically achieves yields of 85-95% for simple aromatic systems, though complex substitution patterns may require optimization of reaction conditions [25].

Modern fluorination methodologies employ milder electrophilic fluorinating agents that provide enhanced selectivity and functional group tolerance [24] [27] [26]. Tetrabutylammonium fluoride (TBAF) in combination with appropriate activating agents enables selective fluorination under controlled conditions [24]. These methodologies typically operate at temperatures ranging from 0°C to 80°C with reaction times of 2-12 hours [24].

Chlorination Strategies

Chlorination of aromatic systems typically employs electrophilic aromatic substitution mechanisms utilizing chlorine gas in the presence of Lewis acid catalysts [7] [8] [28]. Aluminum chloride and ferric chloride represent the most commonly employed catalysts, facilitating chlorination at ambient temperatures [8] [28]. The reaction mechanism involves initial complexation of chlorine with the Lewis acid catalyst to generate a highly electrophilic chlorinating species [8].

The regioselectivity of chlorination reactions depends on the electronic properties of existing substituents and the reaction conditions employed [7] [28]. Electron-withdrawing groups such as fluorine atoms direct incoming electrophiles to meta positions, while electron-donating groups favor ortho and para substitution [28]. The presence of multiple substituents creates complex electronic environments that require careful analysis to predict regioselectivity patterns [7].

Industrial chlorination processes often employ continuous flow systems to enhance safety and process control [29]. These systems enable precise control of chlorine addition rates while minimizing accumulation of potentially hazardous intermediates [29]. Temperature control represents a critical parameter, with most chlorination reactions proceeding optimally at temperatures between 0°C and 50°C [8] [29].

Sequential Halogenation Protocols

Sequential halogenation protocols enable the controlled introduction of multiple halogen atoms in predetermined positions [7] [22] [30]. These methodologies typically begin with the installation of the most challenging halogen substituent (usually fluorine) followed by subsequent introduction of additional halogens under milder conditions [25] [30].

The order of halogen introduction significantly impacts the overall efficiency and selectivity of the synthetic sequence [22] [30]. Fluorination typically precedes chlorination due to the harsh conditions required for fluorine installation and the potential for defluorination under strongly electrophilic conditions [25] [30]. Careful optimization of reaction sequences enables access to complex halogenation patterns with high regioselectivity [22].

Protecting group strategies may be employed to temporarily block reactive positions during sequential halogenation reactions [30]. These approaches enable selective halogenation of specific positions while preventing unwanted substitution at alternative sites [30]. Common protecting groups include acetyl, benzoyl, and silyl ethers that can be selectively removed under mild conditions [30].

Industrial Production Methods

Industrial production methods for 4-Chloro-3,5-difluorobenzenesulfonyl chloride emphasize scalability, cost-effectiveness, and environmental sustainability while maintaining stringent quality standards. These methodologies must accommodate large-scale production requirements while ensuring worker safety and environmental compliance.

Continuous Manufacturing Processes

Continuous manufacturing processes represent the state-of-the-art approach for industrial sulfonyl chloride production, offering superior safety profiles and enhanced process efficiency [5] [13]. These systems employ automated control systems, continuous stirred-tank reactors, and integrated purification protocols to achieve consistent product quality [5] [13]. The implementation of continuous flow technology enables precise control of reaction parameters while minimizing operator exposure to hazardous reagents [13].

Industrial continuous flow systems typically incorporate multiple reaction stages including sulfonylation, quenching, and purification operations [5] [13]. The sulfonylation stage employs chlorosulfonic acid addition at controlled rates to maintain optimal reaction temperatures [5]. Automated temperature control systems prevent thermal runaway while ensuring complete conversion of starting materials [5].

The quenching stage represents a critical safety consideration in industrial processes due to the highly exothermic nature of chlorosulfonic acid hydrolysis [5] [13]. Modern systems employ controlled water addition protocols with efficient heat removal to manage the thermal profile of the quenching process [13]. The integration of diglyme co-solvents reduces the freezing point of quench solutions while improving solid product flowability [13].

Process Optimization Strategies

Process optimization strategies focus on maximizing space-time yields while minimizing environmental impact and operational costs [5] [13]. Design of experiments (DOE) methodologies enable systematic optimization of reaction parameters including temperature, residence time, and reagent stoichiometry [5]. These approaches identify optimal operating conditions while minimizing the number of experimental trials required [5].

Statistical analysis of process data reveals that chlorosulfonic acid equivalents, reaction temperature, and quench temperature represent the most critical variables affecting yield and product quality [5] [13]. Optimization studies demonstrate that increasing chlorosulfonic acid equivalents from 6.0 to 8.6 improves isolated yields from 67.3% to 87.7% [13]. Similarly, maintaining quench temperatures at -5°C rather than 0°C enhances product recovery and purity [13].

Environmental optimization focuses on reducing E-factors through solvent minimization and waste stream optimization [13]. The incorporation of organic co-solvents in precipitation processes reduces water requirements by 80% while improving product physical properties [13]. These improvements contribute to overall process sustainability while reducing operational costs [13].

Scale-Up Considerations

Scale-up considerations encompass heat transfer limitations, mixing efficiency, and safety system design for large-scale production [5] [31]. Heat transfer represents a particular challenge due to the highly exothermic nature of sulfonylation reactions [5] [31]. Industrial reactors require specialized heat exchange systems capable of removing reaction heat while maintaining temperature uniformity [31].

Mixing efficiency becomes increasingly important at large scales where mass transfer limitations may impact reaction selectivity and yield [31]. Industrial reactors typically employ high-efficiency mixing systems including pitched blade turbines or specialized impeller designs optimized for highly viscous reaction mixtures [31]. The viscosity increase associated with sulfonation reactions necessitates robust mixing systems capable of maintaining homogeneous conditions [4].

Safety system design represents a critical aspect of industrial scale-up, particularly for processes involving chlorosulfonic acid and other corrosive reagents [5] [32]. Industrial facilities require specialized materials of construction, emergency relief systems, and containment protocols to ensure safe operation [32]. The implementation of automated safety systems enables rapid response to process deviations while protecting personnel and equipment [5].

Purification and Isolation Techniques

Purification and isolation techniques for 4-Chloro-3,5-difluorobenzenesulfonyl chloride require specialized methodologies to address the compound's moisture sensitivity, thermal stability, and potential for hydrolysis. These techniques must achieve high purity levels while maintaining acceptable recovery yields and operational safety.

Distillation Methods

Distillation represents the most widely employed industrial purification technique for sulfonyl chlorides due to its scalability and effectiveness [2] [33] [34]. Vacuum distillation enables purification at reduced temperatures, minimizing thermal decomposition while achieving excellent separation efficiency [2] [34]. The boiling point of 4-Chloro-3,5-difluorobenzenesulfonyl chloride under reduced pressure (approximately 150°C at -0.098 MPa) enables effective separation from higher and lower boiling impurities [2].

Industrial distillation systems typically employ packed or tray columns designed for corrosive service conditions [33] [34]. The materials of construction must resist corrosion from hydrogen chloride evolution and hydrolysis products [33]. Specialized packings such as PTFE or ceramic materials provide extended service life under these demanding conditions [34].

The distillation process requires careful control of temperature profiles to prevent thermal decomposition while ensuring complete separation of impurities [34]. Monitoring systems typically employ gas chromatography to verify product purity and detect trace impurities [34]. The distillation residue often contains diphenylsulfone byproducts that represent valuable co-products in some applications [2].

Crystallization Techniques

Crystallization techniques provide access to high-purity crystalline products with excellent physical properties [33] [35]. These methods typically employ organic solvents such as hexane, toluene, or dichloromethane to achieve selective crystallization [36] [35]. The crystallization process requires careful control of temperature, solvent composition, and seeding protocols to achieve optimal crystal size distribution and purity [35].

The crystallization process benefits from the compound's moderate solubility in organic solvents, enabling effective purification through controlled cooling [36] [35]. Temperature cycling protocols may be employed to improve crystal quality and eliminate occluded impurities [35]. The crystalline form exhibits good storage stability when protected from moisture and elevated temperatures [37].

Recrystallization from mixed solvent systems provides enhanced selectivity for removing specific impurity classes [35]. Hexane-ethyl acetate mixtures enable selective removal of polar impurities while maintaining good recovery yields [36]. The choice of solvent system depends on the specific impurity profile and required purity specifications [35].

Chromatographic Purification

Chromatographic purification techniques enable achievement of ultra-high purity levels required for specialized applications [35] [38]. Silica gel column chromatography utilizing hexane-ethyl acetate gradients provides excellent resolution of closely related impurities [35]. The compound exhibits good stability under typical chromatographic conditions when protected from moisture [38].

Preparative high-performance liquid chromatography (HPLC) enables purification of small quantities for analytical and research applications [39] [40]. Reverse-phase systems utilizing C18 columns with acetonitrile-water gradients provide excellent separation efficiency [39]. The compound's UV absorption at 210 nm enables sensitive detection and quantification [39].

The selection of chromatographic conditions depends on the specific impurity profile and required purity level [35] [38]. Gradient elution protocols typically provide better resolution than isocratic conditions, particularly for complex impurity mixtures [39]. The recovered product exhibits excellent purity but may require concentration steps to remove residual solvents [35].

Advanced Purification Methods

Advanced purification methods including sublimation and zone refining enable achievement of ultra-high purity levels for specialized applications [41] [42]. Sublimation at reduced pressure provides effective removal of non-volatile impurities while maintaining product integrity [41]. The process typically operates at temperatures of 40-60°C under vacuum conditions [41].

Aqueous acid washing techniques provide effective removal of sulfonic acid impurities and other polar contaminants [33] [34]. The treatment with dilute hydrochloric acid selectively removes organosulfonic acid byproducts while maintaining the integrity of the sulfonyl chloride product [34]. This methodology achieves purification levels of 90-95% with excellent recovery yields [34].

Vacuum stripping techniques enable removal of volatile impurities including residual solvents, water, and low molecular weight byproducts [34]. The process typically employs inert gas sweeping to enhance mass transfer while preventing oxidative degradation [34]. This approach provides effective purification while maintaining product yield and quality [34].

Quality Control and Analytical Assessment

Quality control and analytical assessment protocols for 4-Chloro-3,5-difluorobenzenesulfonyl chloride require sophisticated analytical methodologies capable of detecting trace impurities while providing quantitative purity determination. These protocols must accommodate the compound's reactive nature and provide reliable data for regulatory compliance and process optimization.

Chromatographic Analysis Methods

Gas chromatography represents the primary analytical technique for purity determination due to its excellent sensitivity and separation efficiency [39] [40] [43]. The methodology typically employs flame ionization detection (FID) or thermal conductivity detection (TCD) with capillary columns designed for halogenated compounds [43] [44]. Operating conditions include injector temperatures of 250°C and column temperatures programmed from 50°C to 280°C [44].

High-performance liquid chromatography (HPLC) provides complementary analytical capabilities, particularly for analysis of polar impurities and degradation products [39] [45] [46]. The methodology employs reverse-phase C18 columns with acetonitrile-water gradients and UV detection at 210 nm [39] [46]. The analytical range typically covers concentrations from 0.01 to 0.03 mg/mL with excellent linearity (r² > 0.999) [46].

Method validation protocols demonstrate excellent precision with relative standard deviations typically less than 2% for both GC and HPLC methods [39] [45] [46]. The detection limits enable quantification of impurities at levels below 0.1%, meeting stringent pharmaceutical and industrial specifications [45] [46]. Stability studies confirm analyte stability in solution for at least 24 hours under appropriate storage conditions [45].

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural characterization and purity assessment [47] [48] [49]. Proton NMR analysis in anhydrous deuterated chloroform reveals characteristic chemical shifts for aromatic protons and enables detection of organic impurities [49]. The methodology requires careful sample preparation to prevent hydrolysis during analysis [49].

Carbon-13 NMR spectroscopy provides detailed structural information including chemical shifts for aromatic carbons and the sulfonyl carbon [48] [50]. The technique enables detection of structural isomers and provides confirmation of molecular connectivity [50]. Integration protocols enable quantitative purity determination when appropriate internal standards are employed [48].

Infrared spectroscopy provides rapid functional group identification and screening for common impurity classes [47] [49]. The methodology identifies characteristic absorption bands at 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to sulfonyl chloride functionality [47] [49]. Additional bands in the 3000-2800 cm⁻¹ region confirm aromatic C-H stretching [49].

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for identity verification [43] [49] [51]. Electron impact ionization typically generates molecular ion peaks at m/z 247 corresponding to the expected molecular weight [49] [51]. The isotope pattern confirms the presence of chlorine atoms through characteristic A+2 peak intensities [49].

Chemical ionization mass spectrometry provides enhanced molecular ion stability for improved quantitative analysis [43] [51]. The technique typically employs methane or ammonia as reagent gases to promote protonation reactions [51]. Selected ion monitoring (SIM) protocols enable trace-level detection with detection limits below 10 ppm [51] [52].

Gas chromatography-mass spectrometry (GC-MS) coupling provides the ultimate analytical capability combining chromatographic separation with mass spectrometric identification [43] [53] [51]. The methodology enables simultaneous quantification and identification of impurities in complex matrices [53] [51]. Method validation demonstrates excellent linearity, precision, and accuracy meeting international pharmaceutical guidelines [53] [52].

Titrimetric and Wet Chemical Methods

Titrimetric analysis provides direct quantitative determination of sulfonyl chloride content through acid-base neutralization reactions [39] [54] [37]. The methodology typically employs standardized sodium hydroxide solutions with potentiometric or indicator endpoint detection [54]. Argentometric titration enables selective determination of chloride content after controlled hydrolysis [37].

The titrimetric approach achieves precision levels typically better than 0.5% relative standard deviation while providing rapid analysis times [54] [37]. The methodology requires minimal instrumentation and provides reliable quantitative data for routine quality control applications [54]. Precision experiments demonstrate excellent reproducibility with multiple analysts and instruments [37].

Wet chemical screening methods provide rapid assessment of common impurity classes including sulfonic acids, moisture content, and heavy metals [54] [34]. Karl Fischer titration enables precise moisture determination with detection limits below 0.01% [37]. These complementary techniques provide comprehensive quality assessment while maintaining cost-effectiveness [54].

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Dates

Last modified: 08-16-2023

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